molecular formula C12H16S2 B14266883 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine CAS No. 154583-78-5

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine

Katalognummer: B14266883
CAS-Nummer: 154583-78-5
Molekulargewicht: 224.4 g/mol
InChI-Schlüssel: KLJMKKISTQGVFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine is a heterocyclic compound that features a unique structure with two sulfur atoms incorporated into a seven-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiolate with a suitable electrophile, such as an alkyl halide, under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzodithiepines

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-one
  • Thiophene derivatives
  • Imidazole derivatives

Uniqueness

3-(Propan-2-yl)-1,5-dihydro-3H-2,4-benzodithiepine is unique due to its seven-membered ring structure containing two sulfur atoms This distinct arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds

Eigenschaften

CAS-Nummer

154583-78-5

Molekularformel

C12H16S2

Molekulargewicht

224.4 g/mol

IUPAC-Name

3-propan-2-yl-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C12H16S2/c1-9(2)12-13-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12H,7-8H2,1-2H3

InChI-Schlüssel

KLJMKKISTQGVFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1SCC2=CC=CC=C2CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.